![molecular formula C15H26O2 B2690972 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran CAS No. 223734-62-1](/img/structure/B2690972.png)
2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrans are a class of organic compounds that contain a pyran ring, which is a six-membered heterocyclic ring with five carbon atoms and one oxygen atom . Tetrahydro-2H-pyran-2-ol is a specific example of a 2H-Pyran .
Synthesis Analysis
The synthesis of 2H-Pyrans has been a topic of research in organic chemistry. Various methods have been developed, including the Knoevenagel condensation and the electrocyclization reaction . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has also been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
Molecular Structure Analysis
The molecular formula of Tetrahydro-2H-pyran-2-ol is C5H10O2 . The structure includes a six-membered ring with one oxygen atom .
Chemical Reactions Analysis
2H-Pyrans can undergo various chemical reactions. For instance, they can establish an equilibrium with their opened isomeric forms .
Physical And Chemical Properties Analysis
Tetrahydro-2H-pyran-2-ol has a molecular weight of 102.13 . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .
Scientific Research Applications
Tetrahydrobenzo[b]pyrans Synthesis
Tetrahydrobenzo[b]pyrans are of considerable importance in naturally occurring compounds, pharmaceuticals, and drug-candidate molecules. Research has focused on synthesizing these molecules using different organocatalysts. Organocatalytic approaches have been investigated for the synthesis of tetrahydrobenzo[b]pyrans, highlighting the development of new strategies for three-component condensation of dimedone, various aldehydes, and malononitrile. This review article introduces three-component catalyzed synthesis of tetrahydrobenzo[b]pyran compounds, emphasizing developments in the use of organocatalysts (H. Kiyani, 2018).
Pyrazolines and Pyrazine Derivatives
Pyrazoline derivatives have been found to possess diverse biological properties, stimulating research in this field. They show prominent pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This review sheds light on the therapeutic patent literature describing the applications of pyrazolines and their derivatives on selected activities, summarizing a wide range of pharmaceutical applications and compositions (M. Shaaban, Abdelrahman S. Mayhoub, A. Farag, 2012).
Pyrazine derivatives, known for their two-nitrogen-containing six-membered ring aromatic heterocyclic structure, have been found to possess diverse pharmacological properties. This comprehensive review covers pyrazines derivatives patented as potential active compounds, highlighting their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, and anticancer effects. It underscores the need for further studies to rationalize the biological activities found in order to develop more effective and clinically interesting compounds (S. Ferreira, C. Kaiser, 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(5S)-dec-1-yn-5-yl]oxyoxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-3-5-7-11-14(10-6-4-2)17-15-12-8-9-13-16-15/h2,14-15H,3,5-13H2,1H3/t14-,15?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFVLXNCIATBOG-GICMACPYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC#C)OC1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CCC#C)OC1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.